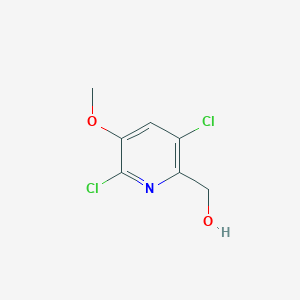

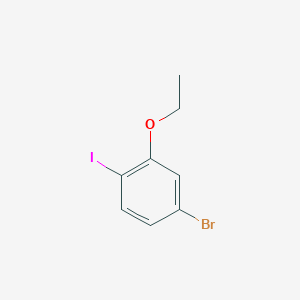

4-Bromo-2-ethoxy-1-iodobenzene

Vue d'ensemble

Description

4-Bromo-2-ethoxy-1-iodobenzene is a chemical compound that belongs to the class of iodobenzenes. It is used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aryl diazofluoroborate with an aqueous solution of potassium iodide . Another method involves treating 4-bromoaniline with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide .Molecular Structure Analysis

The molecular formula of 4-Bromo-2-ethoxy-1-iodobenzene is C8H8BrIO. The structure of this compound includes an aromatic ring with bromine, iodine, and ethoxy substituents .Chemical Reactions Analysis

Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . This means the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .Applications De Recherche Scientifique

Palladium-Catalyzed Reactions

Sakamoto et al. (1992) discuss a palladium-catalyzed cross-coupling reaction of iodobenzene derivatives, including 4-substituted versions, with (Z)-1-ethoxy-2-(tributylstannyl)ethene. This method has been applied to synthesize various compounds, demonstrating the versatility of iodobenzene derivatives in organic synthesis (Sakamoto et al., 1992).

Domino Reactions to Benzofurans

Lu et al. (2007) describe a CuI-catalyzed process that transforms 1-bromo-2-iodobenzenes, including compounds like 4-Bromo-2-ethoxy-1-iodobenzene, into benzofurans. This process involves both intermolecular and intramolecular bond formations, highlighting the compound's utility in creating complex molecular structures (Lu et al., 2007).

Synthesis of Dibromobenzenes

Diemer et al. (2011) report on the synthesis of various 1,2-dibromobenzenes using regioselective bromination and other methods. These synthesized compounds, including derivatives of 4-Bromo-2-ethoxy-1-iodobenzene, serve as precursors for further organic transformations (Diemer et al., 2011).

Thermochemical Properties

Oonk et al. (1998) studied the vapor pressures and thermodynamic sublimation properties of crystalline 1-bromo-4-iodobenzene and related compounds. Understanding these properties is crucial for the material's handling and application in chemical processes (Oonk et al., 1998).

Catalysis and Organic Transformations

Various studies explore the role of iodobenzene derivatives in catalysis and organic transformations. For example, Niknam and Nasehi (2002) reported on the use of a catalyst for ring-opening reactions involving iodobenzenes (Niknam & Nasehi, 2002).

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-2-ethoxy-1-iodobenzene is the carbon atoms in organic compounds. This compound is an electrophile, meaning it seeks out electron-rich sites in other molecules .

Mode of Action

4-Bromo-2-ethoxy-1-iodobenzene interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (an electron-rich species) donates a pair of electrons to an electrophile (an electron-deficient species), leading to the formation of a new bond .

Biochemical Pathways

The compound is involved in Suzuki–Miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds . The reaction involves the coupling of a boronic acid with a halide or pseudohalide catalyzed by a palladium(0) complex .

Pharmacokinetics

Given its molecular structure, it is likely to have low water solubility and may accumulate in fatty tissues due to its lipophilic nature .

Result of Action

The result of the compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Propriétés

IUPAC Name |

4-bromo-2-ethoxy-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWXWVPXFCPJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392866.png)

![Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate](/img/structure/B1392867.png)

![tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B1392873.png)

![4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392874.png)

![7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392875.png)

![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride](/img/structure/B1392876.png)

![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)

![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1392886.png)

![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate](/img/structure/B1392887.png)